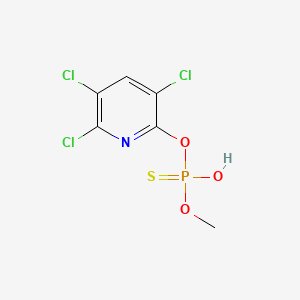Chlorpyriphos-methyl Desmethyl
CAS No.:
Cat. No.: VC17978451
Molecular Formula: C6H5Cl3NO3PS
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5Cl3NO3PS |
|---|---|
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
| Standard InChI | InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15) |
| Standard InChI Key | DYESOQMZDNCQNZ-UHFFFAOYSA-N |
| Canonical SMILES | COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Chlorpyriphos-methyl desmethyl (CAS No. 85859588) is a thiophosphoric acid derivative formed via the oxidative desmethylation of chlorpyrifos-methyl. Its molecular formula, , corresponds to a molecular weight of 328.5 g/mol, with the sodium salt form exhibiting a slightly higher mass of 330.5 g/mol . The compound’s structure retains the 3,5,6-trichloro-2-pyridinyl moiety linked to a phosphorothoic acid group, where one methyl substituent is absent compared to the parent insecticide .
Key physicochemical properties include:
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not reported | |
| Vapor Pressure | Derived from parent compound* | |
| Water Solubility | Moderate (enhanced in salts) | |
| Log | ~3.5 (estimated) |
*Chlorpyrifos-methyl exhibits a vapor pressure of at 25°C, suggesting similar volatility for the desmethyl analog .
Synthesis and Metabolic Pathways
Biotransformation in Biological Systems
In vertebrates, chlorpyrifos-methyl undergoes hepatic cytochrome P450-mediated oxidation, yielding the desmethyl metabolite as a major urinary excretion product. Rat studies demonstrate that 70% of orally administered chlorpyrifos-methyl is eliminated as polar conjugates, with chlorpyriphos-methyl desmethyl constituting 7.9% of total radioactive residues in excreta . Avian models (hens) further reveal accumulation in adipose tissues (0.334 mg/kg) and egg yolk (0.678 mg/kg), emphasizing its lipophilic character .
Abiotic Degradation in Environmental Matrices
In aquatic systems, chlorpyriphos-methyl desmethyl forms via nucleophilic substitution with reduced sulfur species. Second-order rate constants () for these reactions are:
| Nucleophile | Environmental Relevance | |
|---|---|---|
| Bisulfide (HS) | Dominant in anoxic sediments | |
| Polysulfides (S) | High in sulfidic porewaters | |
| Thiosulfate (SO) | Common in estuarine systems |
These reactions proceed via an S2 mechanism, displacing a methoxy group to yield the desmethyl derivative . Hydrolytic pathways concurrently generate trichloropyridinol, though this constitutes <10% of degradation products .
Environmental Fate and Persistence
Soil and Sediment Interactions
Chlorpyriphos-methyl desmethyl exhibits moderate adsorption to organic matter (), prolonging its residence time in agricultural soils. Field dissipation studies indicate a half-life of 15–30 days, contingent on microbial activity and redox conditions . In anaerobic sediments, reductive dechlorination accelerates degradation, with pseudo-first-order rate constants of observed in marsh ecosystems .
Aquatic System Dynamics
The compound’s hydrolysis half-life spans 40–60 days at pH 7 and 25°C, while photolysis under solar UV radiation reduces this to <7 days . Predicted environmental concentrations (PECs) in coastal waters reach 0.5–2.0 µg/L post-application, posing risks to non-target crustaceans and fish .
Toxicological Profile
Acute and Subchronic Effects
As a cholinesterase inhibitor, chlorpyriphos-methyl desmethyl exhibits lower acute toxicity (rat oral LD > 2,000 mg/kg) compared to its parent compound (LD = 300 mg/kg) . Subchronic exposure in rats (90-day study) reveals no-observed-adverse-effect levels (NOAELs) of 5 mg/kg/day, with histopathological changes in renal tubules at higher doses .
Genotoxicity and Carcinogenicity
In vitro assays (Ames test, chromosomal aberration) show no mutagenic potential at concentrations ≤1,000 µg/plate . Chronic oncogenicity studies in mice and rats (104 weeks) classify the compound as non-carcinogenic, with no tumorigenic trends observed at doses ≤10 mg/kg/day .
Reproductive and Developmental Impacts
Multigenerational reproductive studies in rats identify a NOAEL of 3 mg/kg/day, with reduced pup survival and delayed sexual maturation at 10 mg/kg/day . Placental transfer occurs in gravid females, though teratogenic effects remain unobserved at maternally toxic doses .
Analytical Detection Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection (288 nm) achieves a limit of quantification (LOQ) of 0.007 mg/kg in plant matrices . Gas chromatography-mass spectrometry (GC-MS) employing selective ion monitoring (SIM) enhances specificity for soil and water samples, achieving detection limits of 0.001 µg/L .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 1,240 cm (P=O stretch) and 1,548 cm (pyridinyl ring vibration), aiding structural confirmation . Nuclear magnetic resonance (NMR) spectra further resolve methylphosphorothioate protons at 4.04 ppm (doublet, H) and quaternary carbons at 150.7 ppm (C) .
Regulatory Status and Risk Mitigation
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) maintains an acceptable daily intake (ADI) of 0–0.01 mg/kg bw for chlorpyrifos-methyl, extrapolating to its metabolites based on equivalence factors . The U.S. Environmental Protection Agency (EPA) mandates a 50-foot vegetative buffer zone to minimize aquatic contamination, while the European Union’s Maximum Residue Limits (MRLs) for desmethyl derivatives in crops range from 0.01–0.1 mg/kg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume